N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a difluorocyclohexyl group, an oxadiazole ring, and an imidazo[1,2-a]pyridine moiety, making it a subject of study for its chemical reactivity and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to modulate potassium channels , which play a crucial role in maintaining the electrical potential of cells and are involved in various physiological processes.
Mode of Action
If it indeed acts on potassium channels like its similar compounds , it may alter the flow of potassium ions across the cell membrane, thereby affecting the electrical potential of the cell.
Biochemical Pathways
Modulation of potassium channels can influence various cellular processes, including cell signaling, muscle contraction, and neurotransmission .
Result of Action
Modulation of potassium channels can lead to changes in cell excitability, signaling, and other cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The difluorocyclohexyl group can be introduced through a fluorination reaction, while the oxadiazole ring is formed via cyclization reactions involving hydrazides and carboxylic acids. The imidazo[1,2-a]pyridine moiety is synthesized through condensation reactions involving pyridine derivatives and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, imidazo[1,2-a]pyridine derivatives, and fluorinated cyclohexyl compounds. These compounds share structural features with N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide and may exhibit similar reactivity and biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can lead to distinct chemical and biological properties. The presence of the difluorocyclohexyl group, in particular, may confer enhanced stability and reactivity compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O2/c1-11-15(25-9-3-2-4-13(25)22-11)17(26)21-10-14-23-16(24-27-14)12-5-7-18(19,20)8-6-12/h2-4,9,12H,5-8,10H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYJFNIQTULFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC(=NO3)C4CCC(CC4)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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